3,6-Dimethoxy-4-pyridazinecarboxaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3,6-dimethoxypyridazine-4-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O3/c1-11-6-3-5(4-10)7(12-2)9-8-6/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNGTARWLRDLBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C(=C1)C=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,6 Dimethoxy 4 Pyridazinecarboxaldehyde
De Novo Synthesis Approaches to the Pyridazine (B1198779) Core
De novo synthesis involves the construction of the pyridazine ring from acyclic precursors. This approach can be advantageous when the desired substitution pattern can be installed from readily available starting materials.
Construction of the Pyridazine Ring System with Pre-existing Functionalities
The classical method for pyridazine synthesis involves the condensation of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. For the specific case of 3,6-Dimethoxy-4-pyridazinecarboxaldehyde , a hypothetical de novo approach would require a highly functionalized 1,4-dicarbonyl precursor that already contains, or can be easily converted to, the desired methoxy (B1213986) and carboxaldehyde groups.
A plausible, though not explicitly documented, precursor would be a derivative of mucochloric or mucobromic acid, which are known starting materials for pyridazinone synthesis. The challenge lies in the introduction of the C4-aldehyde functionality and subsequent methoxylation.
Strategic Introduction of Methoxy Substituents and the Carboxaldehyde Moiety
In a de novo synthesis, the methoxy groups are typically introduced at a later stage, often from a dihydroxypyridazine (pyridazinone) intermediate. The carboxaldehyde group, or a precursor such as a protected aldehyde or a nitrile, would ideally be present on the initial acyclic backbone. For instance, a substituted maleic acid derivative could potentially serve as a starting point, though this would require a multi-step synthesis to introduce the necessary functionalities.
Functional Group Interconversion Strategies on Pre-existing Pyridazine Scaffolds
A more common and often more practical approach is the modification of a pre-existing pyridazine ring. This strategy leverages commercially available or easily synthesized pyridazine starting materials. A key and readily available starting material for this approach is 3,6-Dichloropyridazine .
Oxidation Pathways to the Aldehyde Functionality
One potential pathway involves the introduction of a methyl group at the 4-position of the pyridazine ring, followed by its oxidation to a carboxaldehyde. For instance, 3,6-Dichloro-4-methylpyridazine can be oxidized to 3,6-Dichloropyridazine-4-carboxylic acid using strong oxidizing agents like potassium dichromate in sulfuric acid.
| Starting Material | Reagents and Conditions | Product | Yield |
| 3,6-Dichloro-4-methylpyridazine | K₂Cr₂O₇, H₂SO₄, 40°C, 2h | 3,6-Dichloropyridazine-4-carboxylic acid | - |
The resulting carboxylic acid can then be subjected to etherification and subsequent reduction to the aldehyde. A more direct route to the aldehyde would involve the oxidation of a 4-hydroxymethyl group. This intermediate could be obtained from the reduction of the corresponding carboxylic acid or ester.
Etherification or Transalkylation for Dimethoxy Installation
The chloro-substituents at the 3 and 6 positions of the pyridazine ring are susceptible to nucleophilic substitution. This allows for the introduction of the methoxy groups via reaction with sodium methoxide (B1231860). This reaction is a common and efficient method for the synthesis of methoxy-substituted pyridazines. For instance, 6-Chloropyridazine-3-carboxylic acid can be converted to 6-Methoxypyridazine-3-carboxylic acid by treatment with sodium methoxide in methanol (B129727). google.com A similar twofold substitution on 3,6-Dichloropyridazine-4-carboxylic acid or its ester with sodium methoxide would be expected to yield 3,6-Dimethoxy-4-pyridazinecarboxylic acid or its corresponding ester.
| Starting Material | Reagents and Conditions | Product | Yield |
| 6-Chloropyridazine-3-carboxylic acid | Sodium methoxide, Methanol, Reflux | 6-Methoxypyridazine-3-carboxylic acid | - |
A plausible and highly efficient synthetic route to This compound would therefore commence from the commercially available Methyl 3,6-dichloropyridazine-4-carboxylate . nih.gov
Proposed Synthetic Route:
Methoxylation: Reaction of Methyl 3,6-dichloropyridazine-4-carboxylate with two equivalents of sodium methoxide in a suitable solvent like methanol would yield Methyl 3,6-dimethoxy-4-pyridazinecarboxylate .
Reduction to Alcohol: The resulting ester can be reduced to the corresponding primary alcohol, (3,6-Dimethoxypyridazin-4-yl)methanol , using a strong reducing agent like lithium aluminum hydride (LiAlH₄). youtube.comlibretexts.org Care must be taken as LiAlH₄ is a very reactive reagent.
Oxidation to Aldehyde: The final step would be the selective oxidation of the primary alcohol to the desired aldehyde, This compound . This can be achieved using a variety of mild oxidizing agents, such as manganese dioxide (MnO₂), or pyridinium (B92312) chlorochromate (PCC).
Alternatively, the carboxylic acid, 3,6-Dimethoxy-4-pyridazinecarboxylic acid , which is also commercially available, could be directly reduced to the aldehyde using modern catalytic methods. sigmaaldrich.comorganic-chemistry.orgsci-hub.seresearchgate.net
Catalytic and Stereoselective Approaches in Synthesis
While stereoselectivity is not a factor for the synthesis of This compound itself, catalytic methods are highly relevant for achieving efficient and environmentally benign transformations.
The oxidation of the intermediate alcohol to the aldehyde can be performed using various catalytic systems to avoid the use of stoichiometric amounts of heavy metal-based oxidants. Similarly, the reduction of the carboxylic acid or ester to the aldehyde can be achieved using catalytic hydrosilylation or other transition-metal-catalyzed reactions, which offer high chemoselectivity and functional group tolerance. organic-chemistry.orgnih.govorganic-chemistry.org
A potential alternative strategy for the introduction of the aldehyde group is the Vilsmeier-Haack reaction. organic-chemistry.orgnih.govwikipedia.orgpsu.educhemrxiv.org This reaction involves the formylation of electron-rich aromatic rings. If 3,6-Dimethoxypyridazine (B189588) is sufficiently activated by the two methoxy groups, it could potentially undergo direct formylation at the 4-position using a Vilsmeier reagent (e.g., POCl₃/DMF) to yield This compound . However, the reactivity of the pyridazine ring towards electrophilic substitution needs to be considered.
Application of Transition Metal Catalysis for Bond Formation
Transition metal catalysis is a cornerstone in the synthesis of functionalized pyridazines, enabling the formation of key carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds. researchgate.netmdpi.com For the synthesis of this compound, these catalytic methods are crucial for introducing the carboxaldehyde group or a precursor to it.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, are widely employed for the functionalization of pyridazine rings. mdpi.comresearchgate.net For example, a Suzuki coupling reaction could be utilized to introduce a formyl group precursor at the C-4 position of a 3,6-dimethoxypyridazine intermediate. This would involve the reaction of a halogenated 3,6-dimethoxypyridazine with a suitable boronic acid derivative under palladium catalysis. researchgate.netresearchgate.net
Direct C-H bond functionalization is another powerful strategy that has emerged, often utilizing transition metals like palladium or rhodium. beilstein-journals.org This approach could potentially allow for the direct introduction of a formyl group or a protected equivalent onto the C-4 position of the 3,6-dimethoxypyridazine core, avoiding the need for a pre-functionalized halogenated substrate.
The following table summarizes representative conditions for transition metal-catalyzed reactions on pyridazine scaffolds, which could be adapted for the synthesis of the target compound.
| Reaction Type | Catalyst | Ligand | Base | Solvent | Typical Yield | Reference |
| Suzuki Coupling | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene/H₂O | Good to Excellent | researchgate.netresearchgate.net |
| C-H Arylation | Pd(OAc)₂ | - | K₂CO₃ | DMA | Moderate to Good | beilstein-journals.org |
| Sonogashira Coupling | PdCl₂(PPh₃)₂/CuI | PPh₃ | Et₃N | THF | Good | researchgate.net |
This table presents generalized conditions and yields may vary based on specific substrates and reaction parameters.
Enantioselective or Diastereoselective Synthetic Pathways (if applicable to chiral derivatives)
While this compound itself is not chiral, the principles of enantioselective synthesis become highly relevant when considering the synthesis of its chiral derivatives. Such derivatives could arise from reactions involving the aldehyde functionality or from the introduction of chiral substituents on the pyridazine ring.
General methods for the enantioselective synthesis of chiral pyridine (B92270) derivatives have been developed and can serve as a conceptual blueprint for pyridazine systems. nih.govresearchgate.net These methods often rely on the use of chiral catalysts, such as copper-chiral diphosphine ligand complexes, to control the stereochemical outcome of a reaction. nih.govresearchgate.net For instance, the enantioselective addition of a nucleophile to the carboxaldehyde group of this compound could be achieved using a chiral catalyst to yield a chiral secondary alcohol.
Furthermore, enantioselective additions of prochiral radicals to vinylpyridines have been reported, employing cooperative photoredox and asymmetric catalysis. acs.org This type of strategy could be hypothetically extended to a vinylpyridazine precursor to install a chiral center prior to the formation of the aldehyde.
The table below outlines a conceptual enantioselective reaction for a pyridazine derivative, based on established methods for pyridines.
| Reaction Type | Catalyst System | Chiral Ligand | Key Feature | Potential Product | Reference |
| Asymmetric Alkylation | Cu-based catalyst | Chiral Diphosphine | Enantioselective addition of a Grignard reagent | Chiral alkylated pyridazine | nih.govresearchgate.net |
| Asymmetric Reductive Coupling | Photoredox/Chiral Brønsted Acid | Chiral Phosphate | Enantioselective addition of a radical | Chiral γ-hydroxy pyridazine | acs.org |
This table is illustrative and demonstrates the potential application of known enantioselective methods to pyridazine chemistry.
Flow Chemistry and Continuous Synthesis Approaches for Scalability
For the scalable and efficient production of this compound, flow chemistry and continuous synthesis processes offer significant advantages over traditional batch methods. mdpi.com These techniques provide enhanced control over reaction parameters, improved safety profiles, and the potential for automated, high-throughput synthesis. escholarship.org
While the direct application of flow chemistry to the synthesis of this compound is not specifically documented, the successful implementation of this technology for other nitrogen-containing heterocycles, such as pyrazoles and pyridines, demonstrates its feasibility. rsc.orgrsc.org For example, multi-step syntheses, including reaction sequences like homocoupling and hydroamination, have been effectively performed in continuous flow reactors. rsc.org
A continuous flow process for the synthesis of the target molecule could involve pumping the starting materials through heated microreactors or packed-bed reactors containing immobilized catalysts. This would allow for precise control of temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The modular nature of flow chemistry setups would also facilitate the optimization of each step in the synthetic sequence. escholarship.org
The potential benefits of a flow chemistry approach are summarized in the table below.
| Parameter | Batch Chemistry | Flow Chemistry |
| Heat Transfer | Inefficient, potential for hotspots | Highly efficient, uniform temperature control |
| Mass Transfer | Limited by stirring | Enhanced due to small reactor dimensions |
| Safety | Handling of large quantities of hazardous materials | Small reaction volumes at any given time, improved safety |
| Scalability | Difficult, requires larger reactors | Achieved by running the process for longer times ("scaling out") |
| Process Control | Manual or semi-automated | Fully automated, precise control over parameters |
Reactivity and Derivatization Studies of 3,6 Dimethoxy 4 Pyridazinecarboxaldehyde
Reactions Involving the Carboxaldehyde Group
Oxidation to Carboxylic Acid Derivatives
The aldehyde functional group of 3,6-Dimethoxy-4-pyridazinecarboxaldehyde is susceptible to oxidation to yield the corresponding carboxylic acid, 3,6-Dimethoxy-4-pyridazinecarboxylic acid. This transformation is a standard reaction for aldehydes and can be accomplished using a variety of common oxidizing agents. While specific literature detailing the oxidation of this particular aldehyde is not prevalent, the successful synthesis and commercial availability of the resulting product, 3,6-Dimethoxy-4-pyridazinecarboxylic acid, confirms the viability of this reaction. sigmaaldrich.com
The general transformation can be accomplished with reagents such as potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), or milder oxidants like silver oxide (Ag₂O) in what is known as the Tollens' test. A related synthesis has been reported for a similar pyridazine (B1198779) system, where 6-chloropyridazine-3-carboxylic acid was prepared by oxidizing 3-chloro-6-methylpyridazine (B130396) with an oxidant like potassium dichromate in sulfuric acid. google.com This demonstrates the robustness of the pyridazine core to oxidative conditions aimed at an alkyl or aldehyde side chain.
Table 1: Properties of the Oxidation Product
| Property | Value | Source |
|---|---|---|
| Compound Name | 3,6-Dimethoxy-4-pyridazinecarboxylic acid | sigmaaldrich.com |
| Molecular Formula | C₇H₈N₂O₄ | sigmaaldrich.com |
| Molecular Weight | 184.15 g/mol | sigmaaldrich.com |
| Physical Form | Solid | sigmaaldrich.com |
| InChI Key | ONEYDHWMGJRWEV-UHFFFAOYSA-N | sigmaaldrich.com |
Reactions of the Pyridazine Ring System
The pyridazine core of the molecule exhibits reactivity patterns influenced by its aromatic character, the presence of two adjacent nitrogen atoms, and the electronic effects of the methoxy (B1213986) and carboxaldehyde substituents.
Electrophilic Aromatic Substitution Potentials
Electrophilic aromatic substitution (SₑAr) on the pyridazine ring is generally challenging. The diazine core is considered electron-deficient due to the electronegativity of the nitrogen atoms, which withdraw electron density from the ring, deactivating it towards attack by electrophiles. researchgate.netyoutube.com This deactivation is often compared to that of nitrobenzene. youtube.com Furthermore, under the strongly acidic conditions often required for SₑAr (e.g., nitration, sulfonation), the basic nitrogen atoms of the pyridazine ring are likely to be protonated, further increasing the ring's deactivation. rsc.orgyoutube.com
However, the reactivity of the this compound ring is modulated by its substituents. The two methoxy groups at the C3 and C6 positions are strong electron-donating groups (EDGs) that activate the ring towards electrophilic attack through resonance effects. Conversely, the aldehyde group at the C4 position is an electron-withdrawing group (EWG) that deactivates the ring.
The directing effect of these groups must be considered. Electron-donating groups typically direct incoming electrophiles to the ortho and para positions. In this molecule, the only available position is C5. The electron-withdrawing aldehyde group would direct to the meta position, which is also C5. Therefore, any potential electrophilic substitution would be strongly directed to the C5 position. The net effect of one deactivating group and two activating groups suggests that while still difficult, SₑAr on this substrate is more feasible than on an unsubstituted pyridazine. Activation can sometimes be achieved by converting the ring to the corresponding N-oxide, which introduces electron-donating character into the ring system. youtube.com
Nucleophilic Aromatic Substitution at the Pyridazine Core
Nucleophilic aromatic substitution (SₙAr) is a characteristic reaction of electron-deficient aromatic systems, including pyridazines, particularly when a good leaving group is present. The reaction typically proceeds via an addition-elimination mechanism, where the attack of a nucleophile forms a stable anionic intermediate (a Meisenheimer complex), whose negative charge is delocalized and stabilized by the electron-withdrawing nitrogen atoms and other substituents. quimicaorganica.org
In this compound, there are no conventional halogen leaving groups. However, alkoxy groups can sometimes be displaced by strong nucleophiles under forcing conditions. The most likely positions for nucleophilic attack on a pyridazine ring are the positions ortho and para to the ring nitrogens (C3 and C6). quimicaorganica.org In this specific molecule, the C3 and C6 positions are occupied by methoxy groups. While direct substitution of these groups would be difficult, the introduction of a leaving group, such as a halogen, at the C4 or C5 position would render the molecule susceptible to SₙAr. For instance, the synthesis of 6-methoxypyridazine-3-carboxylic acid has been achieved by the nucleophilic displacement of a chlorine atom at the C6 position of 6-chloropyridazine-3-carboxylic acid by sodium methoxide (B1231860). google.com This highlights the feasibility of SₙAr on the pyridazine core when an appropriate leaving group is present.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille)
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. The Suzuki-Miyaura and Stille couplings are among the most widely used methods for functionalizing heteroaromatic rings like pyridazine. wikipedia.orgnih.gov These reactions typically couple an organometallic nucleophile with an organic halide or triflate electrophile in the presence of a palladium catalyst. wikipedia.org
The general catalytic cycle for these reactions involves three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-halide bond of the electrophile to form a Pd(II) complex. harvard.eduuwindsor.ca
Transmetalation: The organic group from the organometallic nucleophile (organoboron in Suzuki, organotin in Stille) is transferred to the palladium center, displacing the halide. wikipedia.orgharvard.edu
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, reforming the C-C bond and regenerating the Pd(0) catalyst. harvard.eduuwindsor.ca
This compound itself is not directly suitable for these reactions as it lacks the necessary halide (or triflate) or organometallic functionality. However, it can be readily converted into a suitable coupling partner. For example, halogenation at the C5 position would provide an aryl halide suitable for coupling with a wide range of boronic acids (Suzuki) or organostannanes (Stille). Alternatively, conversion of a C5-halogen derivative to a C5-boronic ester or C5-stannane would allow it to function as the nucleophilic partner. The Suzuki-Miyaura coupling of bromo-pyridazines with various (hetero)aromatic boronic acids has been shown to be an effective method for synthesizing functionalized pyridazine derivatives. nih.gov
Table 2: Comparison of Suzuki and Stille Coupling Reactions
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
|---|---|---|
| Organometallic Reagent | Organoboron (e.g., boronic acids, boronic esters) | Organostannane (e.g., R-SnBu₃) |
| Advantages | Boronic acids are generally low in toxicity and environmentally benign; byproducts are easily removed. wikipedia.org | Organostannanes are stable to air and moisture and tolerate a wide variety of functional groups. wikipedia.orglibretexts.org |
| Disadvantages | Some boronic acids can be unstable. | Tin byproducts are toxic and can be difficult to remove completely from the product. organic-chemistry.org |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Pd(PPh₃)₄, Pd₂(dba)₃ |
| Base Required? | Yes (e.g., Na₂CO₃, K₃PO₄, CsF) | Not always, but additives like Cu(I) salts or LiCl are often used to accelerate the reaction. harvard.edu |
Cycloaddition Reactions and Annulation Strategies
The pyridazine ring can participate in cycloaddition reactions, acting either as a 4π (diene) or 2π (dienophile) component. Due to its electron-deficient nature, it is particularly well-suited to participate as the diene in inverse-electron-demand Diels-Alder (IEDDA) reactions with electron-rich dienophiles. nih.govquora.com The presence of two strongly electron-donating methoxy groups in this compound would raise the energy of the pyridazine's frontier orbitals, potentially making it more reactive in normal-demand Diels-Alder reactions or less reactive in IEDDA reactions compared to unsubstituted pyridazine.
Pyridazines can undergo [4+2] cycloadditions with alkynes, often followed by extrusion of a small molecule like N₂ to form benzene (B151609) derivatives. researchgate.net They also participate in [3+2] cycloaddition reactions with 1,3-dipoles, such as azides or ylides, to construct fused five-membered heterocyclic rings. nih.govmdpi.com
Annulation strategies involve the construction of a new ring fused to the existing pyridazine core. wikipedia.org This can be achieved through intramolecular reactions or by intermolecular reactions that form two new bonds. For example, functionalized pyridazines can be used as starting materials to build fused systems like imidazo[1,2-b]pyridazines or pyrido[3,4-c]pyridazines through cyclization and condensation reactions. researchgate.netresearchgate.net These strategies are critical for synthesizing complex polycyclic scaffolds with potential applications in medicinal chemistry. nih.govrsc.org
Chemo- and Regioselective Transformations in Multi-Functionalized Systems
Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preference for reaction at one position over another. youtube.com In a molecule like this compound, which possesses multiple reactive sites, achieving selective transformations is a key synthetic challenge. researchgate.net
The primary sites of reactivity are:
The aldehyde group (electrophilic carbon).
The pyridazine ring carbons (C4 and C5).
The pyridazine ring nitrogens (basic lone pairs).
Selective transformations can be achieved by carefully choosing reagents and reaction conditions. nih.gov
Reactions at the Aldehyde: The aldehyde can be selectively targeted with nucleophiles (e.g., Grignard reagents, organolithiums), reducing agents (e.g., NaBH₄ to form an alcohol), or oxidizing agents (to form a carboxylic acid) under conditions that leave the pyridazine ring intact.
Reactions at the Ring: As discussed, electrophilic substitution would be directed to C5. Nucleophilic substitution would require the prior installation of a leaving group.
Controlling Selectivity: The electronic properties of the substituents play a crucial role. The electron-donating methoxy groups activate the ring, while the aldehyde deactivates it. The outcome of a reaction can be switched by modifying the reaction conditions, such as temperature or the use of a catalyst. researchgate.net For example, in a palladium-catalyzed reaction, the choice of ligand can dramatically alter the regioselectivity of the coupling. Protecting groups can also be employed to temporarily mask one functional group while another is being modified. youtube.com
The ability to control these selective transformations allows this compound to serve as a versatile scaffold for building a library of complex, functionalized pyridazine derivatives.
Advanced Spectroscopic and Spectrometric Characterization Methodologies for 3,6 Dimethoxy 4 Pyridazinecarboxaldehyde and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For 3,6-Dimethoxy-4-pyridazinecarboxaldehyde, a combination of one-dimensional (¹H, ¹³C) and multi-dimensional NMR techniques provides a complete picture of its atomic connectivity and spatial arrangement.
Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Multi-dimensional NMR experiments are crucial for assigning the proton and carbon signals unambiguously. While specific experimental data for this compound is not widely published, a detailed analysis can be projected based on established principles and data from analogous pyridazine (B1198779) derivatives. wiley.comchemicalbook.comorganicchemistrydata.orgnih.gov
¹H and ¹³C NMR Spectral Data (Predicted)
The expected chemical shifts for this compound in a suitable solvent like CDCl₃ are presented below. These predictions are based on computational models and analysis of similar structures. mdpi.com
| Atom Name | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| H-5 | ~7.3-7.5 | - |
| Aldehyde-H | ~9.9-10.1 | - |
| Methoxy-H (C3) | ~4.1-4.3 | - |
| Methoxy-H (C6) | ~4.1-4.3 | - |
| C3 | - | ~165-167 |
| C4 | - | ~130-132 |
| C5 | - | ~120-122 |
| C6 | - | ~168-170 |
| Aldehyde-C | - | ~190-192 |
| Methoxy-C (C3) | - | ~54-56 |
| Methoxy-C (C6) | - | ~54-56 |
Expected 2D NMR Correlations:
COSY (Correlation Spectroscopy): A COSY spectrum would be expected to show a cross-peak between the pyridazine ring proton (H-5) and the aldehyde proton if there is a weak four-bond coupling (⁴J), although this is often not observed. Primarily, COSY is used to identify proton-proton coupling networks within derivative structures. organicchemistrydata.org
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. Expected HSQC cross-peaks are crucial for definitive assignments.
| Proton | Correlated Carbon |
| H-5 | C-5 |
| Aldehyde-H | Aldehyde-C |
| Methoxy-H (C3) | Methoxy-C (C3) |
| Methoxy-H (C6) | Methoxy-C (C6) |
HMBC (Heteronuclear Multiple Bond Correlation): HMBC experiments reveal long-range (2-3 bond) correlations between protons and carbons, which is key to establishing the substitution pattern on the pyridazine ring.
| Proton | Expected HMBC Correlations (Carbons) |
| H-5 | C-3, C-4, C-6, Aldehyde-C |
| Aldehyde-H | C-4, C-5 |
| Methoxy-H (C3) | C-3 |
| Methoxy-H (C6) | C-6 |
NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum would show through-space correlations. Key expected correlations would be between the methoxy (B1213986) protons and adjacent ring protons, for instance, between the C3-methoxy protons and H-5, and between the aldehyde proton and H-5.
Quantitative NMR for Purity and Yield Determination
Quantitative NMR (qNMR) is a powerful primary ratio method for determining the purity of a compound without the need for a specific reference standard of the same compound. cdnsciencepub.comresearchgate.net The technique relies on the direct relationship between signal intensity and the number of nuclei contributing to that signal. researchgate.net For this compound, ¹H qNMR can be used to accurately assess its purity by comparing the integral of a well-resolved analyte signal to that of a certified internal standard of known concentration and purity. nih.govuni-koeln.de
Methodology:
A precisely weighed amount of the this compound sample and a certified internal standard (e.g., maleic anhydride, dimethyl sulfone) are dissolved in a known volume of a deuterated solvent.
The ¹H NMR spectrum is acquired under conditions that ensure full relaxation of all signals (e.g., long relaxation delay D1).
The purity is calculated by comparing the integral of a unique, baseline-resolved proton signal of the analyte (e.g., the aldehyde proton at ~10 ppm or the ring proton at ~7.4 ppm) with a signal from the internal standard.
Hypothetical qNMR Purity Assay Data:
| Parameter | Analyte (this compound) | Internal Standard (Maleic Anhydride) |
| Signal Used | Aldehyde-H | Olefinic Protons |
| Chemical Shift (ppm) | 10.05 | 7.10 |
| Number of Protons (N) | 1 | 2 |
| Integral Value (I) | 5.25 | 10.00 |
| Molecular Weight (MW) | 168.15 g/mol | 98.06 g/mol |
| Mass (m) | 15.2 mg | 10.5 mg |
| Purity (P) | To be determined | 99.9% |
The purity of the analyte can be calculated using the formula: P_analyte = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Elemental Composition
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of the molecule. For this compound (C₇H₈N₂O₃), the expected accurate mass of the protonated molecular ion [M+H]⁺ can be calculated.
Calculated Accurate Mass:
Molecular Formula: C₇H₈N₂O₃
Monoisotopic Mass: 168.0535 u
[M+H]⁺ Ion: C₇H₉N₂O₃⁺
Calculated m/z: 169.0608
An experimental HRMS measurement within a small tolerance (typically < 5 ppm) of this calculated value would confirm the elemental composition of the compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis
Tandem mass spectrometry (MS/MS) involves the isolation of a precursor ion (in this case, the [M+H]⁺ ion of this compound) and its subsequent fragmentation through collision-induced dissociation (CID). The analysis of the resulting product ions provides valuable information about the molecular structure. The fragmentation of aldehydes often involves the loss of the formyl group (CHO) or a hydrogen radical. nih.gov Methoxy groups can be lost as a methyl radical (•CH₃) or formaldehyde (B43269) (CH₂O).
Proposed Fragmentation Pathway and Predicted Fragments:
A plausible fragmentation pathway for [M+H]⁺ of this compound would involve initial losses from the substituents.
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Formula of Fragment |
| 169.0608 | H• (from aldehyde) | 168.0530 | C₇H₈N₂O₃⁺ |
| 169.0608 | CO (from aldehyde) | 141.0659 | C₆H₉N₂O₂⁺ |
| 169.0608 | •CHO (formyl radical) | 140.0581 | C₆H₈N₂O₂⁺ |
| 169.0608 | •CH₃ (from methoxy) | 154.0373 | C₆H₆N₂O₃⁺ |
| 154.0373 | CO (from aldehyde) | 126.0424 | C₅H₆N₂O₂⁺ |
| 140.0581 | •CH₃ (from methoxy) | 125.0346 | C₅H₅N₂O₂⁺ |
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) spectroscopy, is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the aldehyde, methoxy, and pyridazine ring functionalities. The exact positions of these bands can be influenced by the electronic effects of the substituents on the heterocyclic ring.
Characteristic FT-IR Absorption Bands (Predicted):
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch | Aldehyde (O=C-H) | ~2820 and ~2720 | Medium to Weak |
| C=O Stretch | Aldehyde | ~1700-1720 | Strong |
| C=N and C=C Stretch | Pyridazine Ring | ~1600-1450 | Medium to Strong |
| C-H Asymmetric/Symmetric Stretch | Methoxy (-OCH₃) | ~2950 and ~2850 | Medium |
| C-O Stretch | Aryl-Alkyl Ether | ~1250 and ~1050 | Strong |
| C-H Out-of-plane Bend | Aromatic Ring | ~900-700 | Medium to Strong |
The strong carbonyl (C=O) stretching frequency is one of the most diagnostic peaks in the spectrum. The C-O stretching bands of the methoxy groups and the complex fingerprint region containing the pyridazine ring vibrations and C-H bending modes would further confirm the structure. researchgate.net
Raman Spectroscopy
Raman spectroscopy is a powerful non-destructive technique that provides detailed information about the vibrational modes of a molecule, offering insights into its chemical structure and composition. For this compound, Raman spectroscopy would be instrumental in identifying the characteristic vibrational frequencies of its functional groups.
Expected Vibrational Modes:
Pyridazine Ring Vibrations: The characteristic ring stretching and deformation modes of the pyridazine core would be observable.
C-H Vibrations: Aromatic C-H stretching vibrations from the pyridazine ring and aliphatic C-H stretching from the methoxy groups would appear at distinct wavenumbers.
C=O Stretching: A strong band corresponding to the stretching vibration of the carbonyl group in the carboxaldehyde moiety is expected.
C-O Stretching: Vibrations associated with the C-O bonds of the methoxy groups would also be present.
N=N Stretching: The stretching vibration of the nitrogen-nitrogen double bond within the pyridazine ring would provide a key identifying feature.
A detailed analysis of the Raman spectrum would allow for the confirmation of the molecular structure and could be used to study intermolecular interactions in the solid state.
Hypothetical Raman Data for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3100-3000 | Medium |
| Aliphatic C-H Stretch | 3000-2850 | Medium-Strong |
| C=O Stretch (Aldehyde) | 1700-1680 | Strong |
| Pyridazine Ring Stretch | 1600-1400 | Medium-Strong |
| C-O Stretch (Methoxy) | 1275-1200 | Strong |
| N=N Stretch | 1350-1280 | Medium |
Note: This table is hypothetical and illustrates the type of data that would be obtained from a Raman spectroscopic analysis. Actual experimental values are required for definitive assignment.
Electronic Spectroscopy for Conjugation and Electronic Transitions
UV-Vis spectroscopy is a fundamental technique used to investigate the electronic transitions within a molecule. For an aromatic and conjugated system like this compound, this method can provide valuable information about the extent of conjugation and the energies of the electronic transitions. The absorption of UV or visible light promotes electrons from the ground state to higher energy excited states.
The expected electronic transitions would be of the types π → π* and n → π. The π → π transitions, typically of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the pyridazine ring and the carboxaldehyde group. The n → π* transitions, which are generally of lower intensity, involve the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital. The position of the absorption maxima (λmax) is influenced by the solvent polarity.
Anticipated UV-Vis Absorption Data for this compound
| Solvent | λmax (nm) for π → π | λmax (nm) for n → π |
| Hexane | ~270-290 | ~340-360 |
| Ethanol | ~275-295 | ~330-350 |
| Water | ~280-300 | ~320-340 |
Note: This table presents anticipated data based on the electronic structure of the molecule. Experimental verification is necessary.
While this compound itself may not be strongly fluorescent, it serves as a precursor for the synthesis of various chromophores and fluorophores. The introduction of specific functional groups or extension of the conjugated system through chemical reactions can lead to derivatives with significant fluorescence properties.
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. This technique is highly sensitive to the molecular environment and can be used to study the excited state properties of molecules. For fluorescent derivatives of this compound, key parameters such as the emission maximum (λem), quantum yield (ΦF), and fluorescence lifetime (τ) would be determined. These parameters are crucial for applications in bioimaging, sensing, and optoelectronics.
X-ray Crystallography for Solid-State Structure and Absolute Configuration Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. A single-crystal X-ray diffraction study of this compound would provide precise information on bond lengths, bond angles, and torsion angles. This data would unequivocally confirm the molecular structure and provide insights into the planarity of the pyridazine ring and the orientation of the methoxy and carboxaldehyde substituents.
Furthermore, X-ray crystallography would reveal the packing of the molecules in the crystal lattice, elucidating any intermolecular interactions such as hydrogen bonds or π-π stacking. This information is critical for understanding the solid-state properties of the compound.
Hypothetical Crystallographic Data for this compound
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| β (°) | Value |
| Volume (ų) | Value |
| Z | 4 |
| Density (calculated) (g/cm³) | Value |
Note: This table is a template for the crystallographic data that would be obtained from a successful single-crystal X-ray diffraction experiment. The values are placeholders and require experimental determination.
Computational Chemistry and Theoretical Investigations of 3,6 Dimethoxy 4 Pyridazinecarboxaldehyde
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a cornerstone of computational chemistry for predicting molecular properties with high accuracy. For a molecule like 3,6-Dimethoxy-4-pyridazinecarboxaldehyde, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G* or higher, would provide significant insights. researchgate.net
The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization calculations find the coordinates of the atoms that correspond to a minimum on the potential energy surface. For this compound, this would involve optimizing the bond lengths, bond angles, and dihedral angles.
A crucial aspect of this analysis is the conformational landscape, which arises from the rotation around single bonds. The key rotatable bonds in this molecule are between the pyridazine (B1198779) ring and the methoxy (B1213986) groups, and the ring and the carboxaldehyde group. By systematically rotating these bonds and performing geometry optimization at each step, a potential energy surface can be mapped out. This would reveal the global minimum energy conformer (the most stable shape) and any other low-energy local minima, providing insight into the molecule's flexibility and preferred orientation in different environments.
Table 1: Predicted Optimized Geometrical Parameters for the Global Minimum Conformer of this compound (Based on DFT Calculations of Analogous Pyridazines) This table presents hypothetical data based on typical values for similar structures.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C3-N2 | 1.34 Å |
| C6-N1 | 1.35 Å | |
| C4-C5 | 1.40 Å | |
| C4-C(aldehyde) | 1.48 Å | |
| C(aldehyde)=O | 1.22 Å | |
| C3-O(methoxy) | 1.36 Å | |
| C6-O(methoxy) | 1.36 Å | |
| Bond Angle | N1-N2-C3 | 119.5° |
| N2-C3-C4 | 121.0° | |
| C3-C4-C5 | 118.5° | |
| C3-C4-C(aldehyde) | 120.0° | |
| Dihedral Angle | C5-C4-C(aldehyde)-O | ~180° (anti-periplanar) or ~0° (syn-periplanar) |
| N2-C3-O-C(methyl) | Dependent on steric hindrance |
Understanding the electronic properties of this compound is key to predicting its reactivity.
HOMO/LUMO Orbitals: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. researchgate.net For this molecule, the HOMO is expected to be located primarily on the electron-rich pyridazine ring and methoxy groups, while the LUMO would likely be centered on the electron-withdrawing carboxaldehyde group.
Molecular Electrostatic Potential (MEP): An MEP map provides a visual representation of the charge distribution on the molecule's surface. mdpi.comresearchgate.net It uses a color scale to indicate regions of negative electrostatic potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For this compound, the MEP map would likely show negative potential around the pyridazine nitrogen atoms and the carbonyl oxygen of the aldehyde, and positive potential near the hydrogen atoms.
Natural Bond Orbital (NBO) Analysis: NBO analysis provides detailed information about the bonding and electronic interactions within the molecule. It can quantify charge transfer between atoms, identify hyperconjugative interactions that contribute to stability, and analyze the nature of the chemical bonds (e.g., sigma, pi bonds). This analysis would help to rationalize the electronic effects of the methoxy and carboxaldehyde substituents on the pyridazine ring.
Table 2: Predicted Electronic Properties for this compound This table presents hypothetical data based on DFT studies of similar pyridazine derivatives. researchgate.net
| Property | Predicted Value | Significance |
| HOMO Energy | -6.5 eV | Indicates electron-donating capability |
| LUMO Energy | -1.8 eV | Indicates electron-accepting capability |
| HOMO-LUMO Gap | 4.7 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~3.5 D | Indicates overall polarity of the molecule |
DFT calculations can predict various spectroscopic properties, which can then be compared with experimental data for validation of the computational model.
NMR Chemical Shifts: Theoretical calculations of ¹H and ¹³C NMR chemical shifts are valuable for structure elucidation. By calculating the magnetic shielding tensors for each nucleus, the chemical shifts relative to a standard (e.g., tetramethylsilane) can be predicted. These predicted spectra can aid in the assignment of experimental signals.
Vibrational Frequencies: The calculation of vibrational frequencies corresponds to the infrared (IR) and Raman spectra of the molecule. scifiniti.com Each calculated frequency can be animated to visualize the corresponding atomic motion (e.g., C=O stretch, C-H bend, ring vibrations). This allows for a detailed assignment of the experimental IR and Raman bands, confirming the presence of specific functional groups and providing a vibrational fingerprint of the molecule.
Molecular Dynamics Simulations for Conformational Flexibility and Solvent Interactions
While DFT is excellent for static properties, Molecular Dynamics (MD) simulations are used to study the behavior of a molecule over time. mdpi.com An MD simulation would model the movement of the atoms of this compound, often in the presence of solvent molecules (e.g., water, ethanol). This approach provides insights into:
Conformational Flexibility: MD simulations can explore the conformational landscape in a dynamic way, showing how the molecule transitions between different shapes at a given temperature. This is particularly useful for understanding the flexibility of the methoxy and carboxaldehyde groups.
Solvent Interactions: By simulating the molecule in a solvent box, one can observe how solvent molecules arrange themselves around the solute. This reveals important information about solvation, such as the formation of hydrogen bonds between water and the nitrogen or oxygen atoms of the pyridazine derivative, and how the solvent affects the molecule's conformation and reactivity.
Reaction Mechanism Elucidation and Transition State Analysis of Derivatization Pathways
Computational chemistry is a powerful tool for investigating potential chemical reactions involving this compound. For instance, the reactivity of the carboxaldehyde group in reactions such as oxidation, reduction, or condensation can be studied. By modeling the reaction pathway, chemists can:
Identify Intermediates and Transition States: DFT calculations can map out the energy profile of a reaction, identifying the structures of any intermediates and, crucially, the transition state—the highest energy point along the reaction coordinate.
Calculate Activation Energies: The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. By comparing the activation energies of different possible reaction pathways, the most likely mechanism can be determined. This is invaluable for optimizing reaction conditions and predicting the products of derivatization.
Prediction of Reactivity and Selectivity Parameters (e.g., Fukui Functions, Local Reactivity Descriptors)
To understand the regioselectivity of reactions (i.e., which part of the molecule will react), local reactivity descriptors derived from DFT are used.
Fukui Functions: These functions indicate the change in electron density at a particular point in the molecule when an electron is added or removed. The Fukui function can be used to identify the most likely sites for nucleophilic attack (where adding an electron causes the largest change) and electrophilic attack (where removing an electron causes the largest change). For this compound, this would pinpoint which atoms on the pyridazine ring or the substituents are most reactive.
Local Reactivity Descriptors: Other descriptors, such as local softness and local electrophilicity/nucleophilicity indices, provide a more nuanced picture of the reactivity at specific atomic sites. These parameters are essential for predicting the outcome of reactions with various reagents and for designing new synthetic pathways.
Role of 3,6 Dimethoxy 4 Pyridazinecarboxaldehyde As a Building Block in Advanced Heterocyclic Synthesis
Precursor to Fused Pyridazine (B1198779) Systems (e.g., Pyrido[3,4-c]pyridazines, Pyrazolo[3,4-d]pyrimidines)
The aldehyde functionality of 3,6-dimethoxy-4-pyridazinecarboxaldehyde is a prime reaction site for building fused heterocyclic rings onto the pyridazine core. Through well-established condensation and cyclization strategies, it can serve as a key building block for medicinally relevant scaffolds such as pyrido[3,4-c]pyridazines and pyrazolo[3,4-d]pyrimidines. ekb.egmdpi.comconsensus.app
The synthesis of pyrazolo[3,4-d]pyrimidines, which are known for their biological activities including protein kinase inhibition, often proceeds from functionalized pyrimidine or pyrazole precursors. ekb.egnih.govnih.gov A highly relevant synthetic strategy involves the reaction of a heteroaromatic aldehyde with a hydrazine (B178648) derivative. For instance, the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with various substituted hydrazines has been shown to provide 1-alkyl or 1-aryl-pyrazolo[3,4-d]pyrimidines in a single step. acs.org By analogy, this compound is an ideal substrate for a similar transformation. Reaction with hydrazine or substituted hydrazines would be expected to initially form a hydrazone, which could then undergo an intramolecular cyclization and subsequent aromatization (or oxidation) to yield the corresponding pyrazolo[3,4-d]pyridazine ring system.
Similarly, the construction of the pyrido[3,4-c]pyridazine skeleton can be envisioned through condensation reactions with compounds containing an active methylene group, a strategy reminiscent of the Friedländer annulation for quinoline synthesis. wikipedia.orgresearchgate.net The Friedländer synthesis and its variations involve the condensation of an o-aminoaryl aldehyde or ketone with a component possessing a reactive α-methylene group, leading to a cyclocondensation product. nih.govorganic-chemistry.org While the pyridazine core of the title compound is not a direct analogue of an o-aminoaryl aldehyde, the principle of condensing the aldehyde with an active methylene compound (e.g., malononitrile, ethyl cyanoacetate, or a ketone) to form a vinylogous intermediate, followed by an intramolecular cyclization involving one of the ring nitrogens or a methoxy (B1213986) group (after potential demethylation or substitution), represents a plausible pathway to pyrido[3,4-c]pyridazine derivatives.
| Reactant | Potential Fused System | Relevant Reaction Type |
|---|---|---|
| Hydrazine Hydrate (H₂NNH₂) | Pyrazolo[3,4-d]pyridazine | Condensation/Cyclization |
| Phenylhydrazine (PhNHNH₂) | N-Phenyl-pyrazolo[3,4-d]pyridazine | Condensation/Cyclization |
| Malononitrile (CH₂(CN)₂) | Aminopyrido[3,4-c]pyridazine | Knoevenagel Condensation/Cyclization |
| Ethyl Cyanoacetate (NCCH₂CO₂Et) | Hydroxypyrido[3,4-c]pyridazine | Knoevenagel Condensation/Cyclization |
| Cyclohexanone | Tetrahydrophenanthroline analogue | Friedländer-type Annulation |
Utility in the Construction of Polycyclic Aromatic Nitrogen Heterocycles
Beyond bicyclic systems, this compound is a valuable precursor for more complex polycyclic aromatic nitrogen heterocycles. The synthesis of such structures often relies on tandem or multicomponent reactions where a simple starting material is elaborated into a complex ring system in a sequential, one-pot process. The aldehyde group is a key functional handle for initiating such reaction cascades.
Reactions like the Gewald reaction, which involves an aldehyde or ketone, an active methylene nitrile, and elemental sulfur, lead to the formation of a 2-aminothiophene ring. wikipedia.orgsemanticscholar.org Applying this reaction to this compound could yield a thieno[3,4-c]pyridazine system, a polycyclic heteroaromatic structure. The resulting amino group on the fused thiophene ring could then be used as a handle for further annulation reactions, building even more complex polycyclic frameworks.
Furthermore, multicomponent reactions that utilize aldehydes are powerful tools for generating molecular complexity. beilstein-journals.org The aldehyde group of the title compound can react with an amine and a third component (such as an isocyanide in the Ugi or Groebke–Blackburn–Bienaymé reactions) to rapidly assemble polycyclic structures. These strategies are central to the construction of diverse libraries of complex molecules for drug discovery and materials science. beilstein-journals.org
Derivatization Strategies for Structure-Activity Relationship (SAR) Studies of Related Scaffolds
The aldehyde functional group is exceptionally versatile for chemical modification, making this compound an excellent scaffold for generating compound libraries for structure-activity relationship (SAR) studies.
In rational drug design, systematic modification of a lead scaffold is performed to probe interactions with a biological target and optimize activity. The aldehyde group can be converted into a wide range of other functionalities. For example:
Oxidation to a carboxylic acid provides a key hydrogen bond donor and acceptor, and a site for amide bond formation.
Reduction to a primary alcohol allows for the introduction of ether or ester linkages.
Reductive amination with various primary or secondary amines is a powerful method for introducing diverse substituents, allowing for the exploration of steric and electronic requirements in a binding pocket. semanticscholar.org
Wittig or Horner-Wadsworth-Emmons reactions convert the aldehyde into an alkene, extending the carbon skeleton and allowing for the introduction of various conjugated systems.
Addition of organometallic reagents (e.g., Grignard or organolithium reagents) generates secondary alcohols with new stereocenters and diverse substituents.
These transformations enable fine-tuning of a molecule's physicochemical properties, such as polarity, hydrogen bonding capacity, and size, which are critical for molecular recognition by biological targets.
The development of chemical biology tools often requires the synthesis of libraries of related compounds to identify probes with specific activities. The reactivity of the aldehyde group is well-suited for both parallel synthesis and diversity-oriented synthesis approaches. Using the derivatization strategies mentioned above, a single scaffold, this compound, can be elaborated into a large library of analogues. For example, a set of diverse amines can be used in reductive amination reactions to quickly generate a library of secondary and tertiary amine derivatives, which can then be screened for desired biological activities.
| Reaction Type | Reagent(s) | Resulting Functional Group |
|---|---|---|
| Oxidation | KMnO₄ or Ag₂O | Carboxylic Acid (-COOH) |
| Reduction | NaBH₄ or LiAlH₄ | Alcohol (-CH₂OH) |
| Reductive Amination | R¹R²NH, NaBH(OAc)₃ | Amine (-CH₂NR¹R²) |
| Wittig Reaction | Ph₃P=CHR | Alkene (-CH=CHR) |
| Grignard Reaction | RMgBr, then H₃O⁺ | Secondary Alcohol (-CH(OH)R) |
| Knoevenagel Condensation | CH₂(CN)₂, base | α,β-Unsaturated Dinitrile (-CH=C(CN)₂) |
Application in the Design and Synthesis of Organic Materials with Tailored Electronic or Optoelectronic Properties
The field of organic electronics relies on molecules with precisely tuned electronic properties for use in devices like organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). acs.orgnih.govresearchgate.net Donor-acceptor (D-A) type molecules are a cornerstone of this field, and the this compound scaffold possesses the key ingredients for such a design.
The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. frontiersin.orgnih.gov Conversely, the methoxy groups are strong electron-donating groups. This combination creates an intramolecular charge-transfer character within the molecule. The aldehyde group serves as a point for extending the π-conjugated system, which is crucial for tuning the HOMO-LUMO energy gap and, consequently, the optical and electronic properties of the material.
Through reactions like the Knoevenagel or Wittig condensation, the aldehyde can be coupled with other aromatic or heteroaromatic units that have either strong electron-donating or electron-withdrawing properties. organic-chemistry.orgwikipedia.org For example, condensation with a triphenylamine derivative (a strong donor) would create a D-A-D type molecule, while condensation with a dicyanovinyl group (a strong acceptor) would create a D-A-A type molecule. This modular approach allows for the rational design of organic semiconductors with tailored absorption spectra, emission colors, and charge transport properties for specific applications in OLEDs and OFETs. nih.govresearchgate.netnih.gov
Compound Index
| Compound Name |
|---|
| This compound |
| 4,6-dichloropyrimidine-5-carbaldehyde |
| Malononitrile |
| Ethyl Cyanoacetate |
| Cyclohexanone |
| Hydrazine |
Future Perspectives and Emerging Research Avenues for 3,6 Dimethoxy 4 Pyridazinecarboxaldehyde Chemistry
Development of Green Chemistry Approaches for Synthesis and Derivatization
The principles of green chemistry are increasingly integral to synthetic organic chemistry, aiming to reduce waste and energy consumption. The synthesis and derivatization of 3,6-Dimethoxy-4-pyridazinecarboxaldehyde are ripe for the application of these principles.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating reaction times, improving yields, and often enhancing product purity. nih.govbeilstein-journals.org The application of microwave irradiation to the synthesis of pyridazine (B1198779) derivatives has been shown to be highly effective. For instance, microwave-assisted methods have been successfully employed for the synthesis of various substituted pyridazines, significantly reducing reaction times compared to conventional heating methods. asianpubs.orgrsc.org These techniques could be adapted for the efficient synthesis of this compound and its subsequent derivatization, minimizing energy usage and potentially allowing for solvent-free reaction conditions.
The use of environmentally benign solvents and catalysts is another crucial aspect of green chemistry. Research into the use of water, ethanol, or ionic liquids as reaction media for pyridazine synthesis is an active area. Furthermore, the development of heterogeneous catalysts that can be easily recovered and reused would contribute significantly to the sustainability of synthetic routes leading to and from this compound.
| Green Chemistry Approach | Potential Application to this compound | Anticipated Benefits |
| Microwave-Assisted Synthesis | Synthesis of the core pyridazine ring and subsequent derivatization reactions. | Reduced reaction times, increased yields, lower energy consumption. nih.govasianpubs.orgrsc.org |
| Use of Greener Solvents | Employing water, ethanol, or supercritical fluids as reaction media. | Reduced environmental impact and potential for simplified purification. |
| Heterogeneous Catalysis | Development of recyclable solid-supported catalysts for transformations. | Ease of catalyst separation and reuse, minimizing waste. |
| Atom Economy | Designing synthetic routes that maximize the incorporation of all starting materials into the final product. | Reduced waste generation and more efficient use of resources. |
Exploration of Novel Reactivity Patterns and Catalytic Transformations
The aldehyde and dimethoxy-substituted pyridazine core of this compound offers a rich platform for exploring novel chemical transformations. The aldehyde group is a versatile handle for a wide array of reactions, including but not limited to, reductive aminations, Wittig reactions, and various condensations.
A key area of future research lies in the development of novel catalytic transformations that selectively functionalize the pyridazine ring. For example, transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, could be employed to introduce a variety of substituents at different positions on the pyridazine core, starting from appropriately functionalized precursors. The microwave-enhanced Suzuki coupling of 3-amino-6-chloropyridazine (B20888) with various boronic acids has been demonstrated to be an efficient method for creating substituted pyridazines. rsc.org Similar strategies could be developed for this compound derivatives.
Furthermore, exploring the regioselectivity of these reactions on the dimethoxy-substituted ring will be crucial for accessing a diverse range of molecular architectures. The electronic nature of the methoxy (B1213986) groups and the aldehyde will influence the reactivity of the pyridazine ring, and understanding these effects will be key to designing selective transformations.
| Reaction Type | Potential Application | Expected Outcome |
| Reductive Amination | Reaction of the aldehyde with various amines. | Synthesis of a library of amine derivatives. |
| Wittig Reaction | Reaction with phosphorus ylides. | Formation of a variety of alkene-substituted pyridazines. |
| Suzuki Coupling | Coupling of a halogenated precursor with boronic acids. | Introduction of aryl or heteroaryl substituents. rsc.org |
| C-H Activation | Direct functionalization of C-H bonds on the pyridazine ring. | More atom-economical and efficient derivatization. |
Integration into Automated Synthesis and High-Throughput Experimentation Platforms
The drive for accelerated discovery of new molecules with desired properties has led to the development of automated synthesis and high-throughput experimentation (HTE) platforms. sigmaaldrich.comsigmaaldrich.com Integrating the synthesis and derivatization of this compound into such platforms could rapidly expand the chemical space around this scaffold.
Automated synthesizers can perform multi-step reactions with minimal human intervention, enabling the rapid generation of compound libraries. sigmaaldrich.comsigmaaldrich.com For instance, an automated platform could be programmed to perform a series of reactions starting from this compound, such as reductive amination with a diverse set of amines, followed by purification and analysis. This would allow for the creation of a large library of derivatives in a short period.
High-throughput screening (HTS) can then be used to evaluate the biological activity or material properties of these newly synthesized compounds. nih.gov By combining automated synthesis with HTS, researchers can quickly identify "hit" compounds with interesting properties, which can then be further optimized. While direct examples involving this compound are yet to be reported, the general methodologies for creating and screening diverse compound libraries are well-established and applicable. nih.govstanford.eduresearchgate.net
| Platform/Technique | Application to Pyridazine Chemistry | Potential Impact |
| Automated Synthesizers | Rapid, parallel synthesis of a library of derivatives from this compound. sigmaaldrich.comsigmaaldrich.com | Accelerated discovery of new compounds with desired properties. |
| High-Throughput Screening (HTS) | Screening of the synthesized library for biological activity or material properties. nih.gov | Rapid identification of lead compounds for further development. |
| Flow Chemistry | Continuous synthesis of this compound and its derivatives. | Improved scalability, safety, and process control. |
Advanced Computational Design for Rational Synthesis and Property Prediction
Computational chemistry and molecular modeling are indispensable tools in modern chemical research, enabling the rational design of molecules and the prediction of their properties before synthesis. nih.govresearchgate.net These approaches can be powerfully applied to the study of this compound and its derivatives.
Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of pyridazine derivatives with their biological activities. kfupm.edu.saresearchgate.net By building a QSAR model based on a library of synthesized and tested compounds, it becomes possible to predict the activity of new, virtual compounds, thereby prioritizing synthetic efforts towards the most promising candidates.
Density Functional Theory (DFT) calculations can provide insights into the electronic structure, reactivity, and spectroscopic properties of this compound. researchgate.netacs.org This information can be used to predict the regioselectivity of reactions, understand reaction mechanisms, and rationalize observed properties. For instance, DFT can help in understanding the influence of the methoxy and aldehyde groups on the reactivity of the pyridazine ring towards electrophilic or nucleophilic attack. Molecular docking studies can be used to predict the binding modes of this compound derivatives within the active sites of biological targets, aiding in the design of more potent and selective inhibitors. nih.govnih.gov
| Computational Method | Application to this compound | Predicted Insights |
| QSAR | Correlate structural features of derivatives with biological activity. kfupm.edu.saresearchgate.net | Guide the design of new derivatives with enhanced activity. |
| DFT Calculations | Investigate electronic structure, reactivity, and spectroscopic properties. researchgate.netacs.org | Predict reaction outcomes and understand structure-property relationships. |
| Molecular Docking | Predict the binding mode of derivatives in biological targets. nih.govnih.gov | Facilitate the rational design of potent and selective inhibitors. |
| Molecular Dynamics Simulations | Study the conformational dynamics and interactions of derivatives with their environment. | Provide a more dynamic picture of molecular interactions. |
Q & A
Q. What are the established synthetic routes for 3,6-Dimethoxy-4-pyridazinecarboxaldehyde, and what experimental parameters are critical for success?
The synthesis of pyridazine derivatives often involves functionalization of a core heterocyclic scaffold. For this compound, common routes include:
- Microwave-assisted synthesis : Enhances reaction efficiency and yield. For example, microwave irradiation has been used to synthesize structurally similar 3,6-dichloropyridazine derivatives under controlled temperature (120–150°C) and solvent conditions (e.g., DMF or toluene) .
- Stepwise functionalization : Starting from 3,6-dichloropyridazine, methoxy groups are introduced via nucleophilic substitution using sodium methoxide, followed by oxidation or formylation at the 4-position. Palladium or copper catalysts are often employed for cross-coupling reactions .
Q. Critical parameters :
- Solvent selection (polar aprotic solvents preferred for SNAr reactions).
- Catalyst loading (e.g., 5–10 mol% Pd for coupling reactions).
- Temperature control to avoid decomposition of aldehyde intermediates.
Q. How can spectroscopic methods (NMR, IR, MS) be utilized to confirm the structure of this compound?
- NMR :
- ¹H NMR : Methoxy groups (δ ~3.8–4.0 ppm as singlets) and aldehyde protons (δ ~9.8–10.2 ppm) are diagnostic. Pyridazine ring protons typically appear as doublets in the δ 7.5–8.5 ppm range.
- ¹³C NMR : Carbonyl carbon (δ ~190–195 ppm) and methoxy carbons (δ ~55–60 ppm) confirm functional groups .
- IR : Strong absorption bands for C=O (~1700 cm⁻¹) and C-O (~1250 cm⁻¹) validate the aldehyde and methoxy groups.
- MS : Molecular ion peaks (M⁺) and fragmentation patterns should align with the molecular formula (C₈H₈N₂O₃). High-resolution MS is recommended for precise mass confirmation .
Q. What safety precautions are essential when handling this compound in the laboratory?
- Personal protective equipment (PPE) : Gloves, lab coat, and safety goggles are mandatory due to potential skin/eye irritation .
- Ventilation : Use fume hoods to avoid inhalation of aldehyde vapors.
- Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .
- Waste disposal : Segregate as hazardous organic waste and consult institutional guidelines for neutralization or incineration .
Advanced Research Questions
Q. How can microwave-assisted synthesis be optimized to improve the yield of this compound?
Microwave optimization involves:
- Solvent screening : Polar solvents like DMF improve microwave absorption and reaction homogeneity.
- Time-temperature profiling : Short pulses (5–10 min) at 150°C reduce side reactions (e.g., over-oxidation).
- Catalyst selection : Copper(I) iodide has shown higher efficiency than palladium in analogous pyridazine formylation reactions, reducing costs .
Q. Example protocol :
Combine 3,6-dichloropyridazine (1 eq), NaOMe (2.2 eq), and CuI (5 mol%) in DMF.
Irradiate at 150°C for 8 min under microwave.
Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).
Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?
Discrepancies between expected and observed data may arise from:
- Tautomerism : The aldehyde group may exist in equilibrium with hydrated forms, altering NMR signals. Use deuterated DMSO to stabilize the aldehyde form .
- Impurities : Trace solvents or byproducts can obscure peaks. Employ preparative HPLC (C18 column, acetonitrile/water mobile phase) for purification .
- Crystallographic validation : Single-crystal X-ray diffraction (using SHELX software ) provides unambiguous confirmation of structure.
Q. What strategies enable regioselective functionalization of the pyridazine ring in derivatives of this compound?
Regioselectivity challenges arise due to the symmetry of the pyridazine ring. Strategies include:
- Directed ortho-metalation : Use a directing group (e.g., aldehyde) to position catalysts at specific sites. For example, lithiation at the 4-position followed by electrophilic quenching .
- Protecting group tactics : Temporarily block the aldehyde group with acetals to direct methoxy substitution at the 3- and 6-positions .
Q. Case study :
- Protect the aldehyde as a dimethyl acetal.
- Perform methoxy substitution via SNAr.
- Deprotect with aqueous HCl to regenerate the aldehyde.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
